
Turbinatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Turbinatine, commonly known as terbinafine, is a synthetic allylamine antifungal compound. It is primarily used to treat dermatophyte infections of the skin, nails, and hair. This compound is highly lipophilic, meaning it tends to accumulate in fatty tissues, skin, and nails. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby causing fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Turbinatine can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Allylamine Backbone: The initial step involves the formation of the allylamine backbone through a reaction between an appropriate amine and an alkyne.
Addition of the Naphthalene Ring: The naphthalene ring is then introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the allylamine backbone with the naphthalene ring to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves:
Raw Material Preparation: The raw materials, including the amine, alkyne, and naphthalene derivatives, are prepared and purified.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Turbinatine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the double bonds in the allylamine backbone.
Substitution: Substitution reactions can occur at the naphthalene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Turbinatine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study allylamine chemistry and the synthesis of antifungal agents.
Biology: this compound is used to study fungal cell biology and the mechanisms of antifungal resistance.
Medicine: It is extensively researched for its therapeutic potential in treating fungal infections.
Industry: This compound is used in the development of antifungal coatings and materials .
Mechanism of Action
Turbinatine exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound causes an accumulation of squalene and a deficiency of ergosterol, leading to weakened cell membranes and fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.
Terconazole: An azole antifungal that inhibits ergosterol synthesis through a different enzyme
Uniqueness
Turbinatine is unique due to its high lipophilicity, which allows it to accumulate in skin, nails, and fatty tissues. This property enhances its effectiveness in treating dermatophyte infections compared to other antifungal agents .
Properties
Molecular Formula |
C27H34N2O9 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl (Z)-2-[(2S,3S,4S,12bS)-3-ethenyl-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(17(11-30)26(35)36-2)10-19-21-15(14-6-4-5-7-18(14)28-21)8-9-29(19)25(13)38-27-24(34)23(33)22(32)20(12-31)37-27/h3-7,11,13,16,19-20,22-25,27-28,30-34H,1,8-10,12H2,2H3/b17-11-/t13-,16-,19-,20-,22-,23+,24-,25-,27+/m0/s1 |
InChI Key |
XAYUCVICBPYPRE-LPRPFWDGSA-N |
Isomeric SMILES |
COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CCN2[C@H]([C@H]1C=C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)C5=CC=CC=C5N3 |
Canonical SMILES |
COC(=O)C(=CO)C1CC2C3=C(CCN2C(C1C=C)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



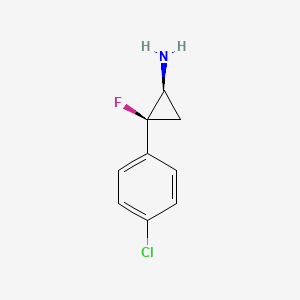
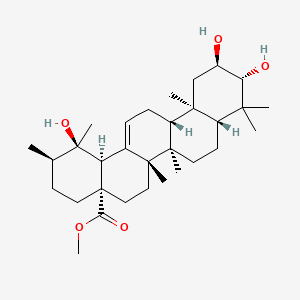
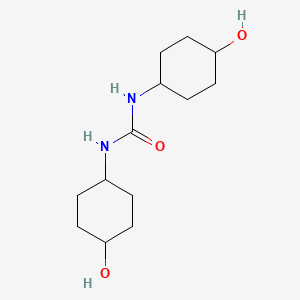
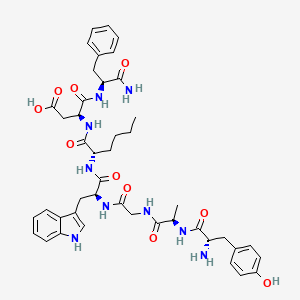
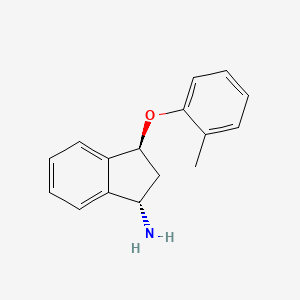
![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
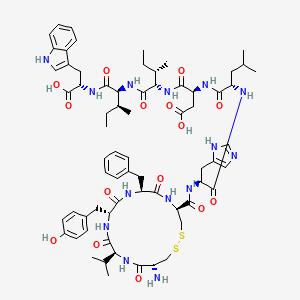

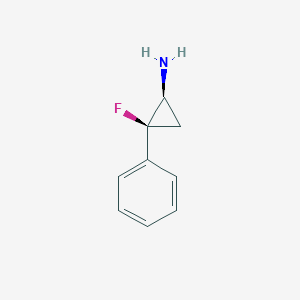
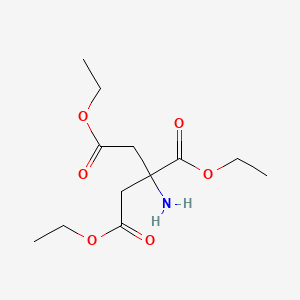
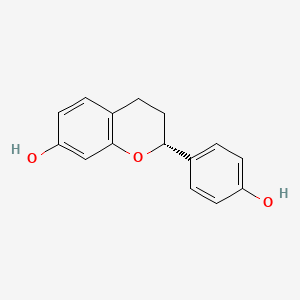

![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)
